Enhanced Signal-to-Background Ratio vs. EDANS/Dabcyl
Mca-YVADAP-Lys(Dnp)-OH exhibits markedly weak susceptibility to cleavage by caspase-3 (apopain/CPP-32) . This contrasts with the broader caspase family cross-reactivity observed with alternative fluorogenic substrates such as Ac-DEVD-AMC, which is preferentially cleaved by caspase-3 but also recognized by caspase-7 and caspase-8 [1]. The YVAD sequence confers preferential recognition by caspase-1 over executioner caspases, reducing confounding signals in mixed-lysate assays [2].
| Evidence Dimension | Caspase-3 cleavage activity |
|---|---|
| Target Compound Data | Only weakly active |
| Comparator Or Baseline | Ac-DEVD-AMC (preferred caspase-3 substrate) |
| Quantified Difference | Qualitative: target compound shows weak activity; comparator shows high activity |
| Conditions | Enzymatic cleavage assay with recombinant caspase-3 |
Why This Matters
Reduced caspase-3 cross-reactivity minimizes false-positive signals when measuring caspase-1 activity in cell lysates containing multiple active caspases.
- [1] Thornberry NA, Rano TA, Peterson EP, et al. A combinatorial approach defines specificities of members of the caspase family and granzyme B. J Biol Chem. 1997;272(29):17907-17911. View Source
- [2] Talanian RV, Quinlan C, Trautz S, et al. Substrate specificities of caspase family proteases. J Biol Chem. 1997;272(15):9677-9682. View Source
